molecular formula C18H17ClN8O2S B10896368 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10896368
M. Wt: 444.9 g/mol
InChI Key: NBTMDZKVCFJSQM-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions.

  • Synthesis of Pyrazole Intermediate

      Starting Materials: 2-chlorobenzyl chloride, hydrazine hydrate, and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form 1-(2-chlorobenzyl)-3-methyl-1H-pyrazole.

  • Synthesis of Thiadiazole Intermediate

      Starting Materials: 5-methyl-3-nitro-1H-pyrazole, ethyl bromoacetate, and thiosemicarbazide.

      Reaction Conditions: The reaction proceeds in the presence of a base such as sodium ethoxide in ethanol to yield the thiadiazole derivative.

  • Coupling Reaction

      Starting Materials: The pyrazole and thiadiazole intermediates.

      Reaction Conditions: The coupling is typically performed using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings.

    Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the chlorobenzyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide (NaN₃).

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted pyrazole or thiadiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Material Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its heterocyclic structure.

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory, anticancer, or antiviral agent.

    Diagnostics: Used in the development of diagnostic tools due to its ability to bind specific biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of more complex therapeutic agents.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The heterocyclic rings allow for strong binding affinity and specificity. For example, the nitro group can participate in redox reactions, while the thiadiazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine
  • **N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide

Uniqueness

The presence of both nitro and thiadiazole groups in N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine provides unique chemical reactivity and biological activity profiles. This makes it a versatile compound for various applications compared to its analogs.

This detailed overview should provide a comprehensive understanding of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N-{5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}amine, its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C18H17ClN8O2S

Molecular Weight

444.9 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H17ClN8O2S/c1-12-10-16(27(28)29)24-26(12)9-7-17-21-22-18(30-17)20-15-6-8-25(23-15)11-13-4-2-3-5-14(13)19/h2-6,8,10H,7,9,11H2,1H3,(H,20,22,23)

InChI Key

NBTMDZKVCFJSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

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